Diisotridecyl phosphonate

Description

Contextualization within the Broader Field of Organophosphorus Chemistry

Organophosphorus chemistry is the study of organic compounds containing phosphorus. wikipedia.org These compounds are integral to numerous applications, including pest control, where they serve as alternatives to persistent chlorinated hydrocarbons. wikipedia.org The field encompasses a wide array of compounds with varying oxidation states of phosphorus, most commonly phosphorus(V) and phosphorus(III). wikipedia.org

Phosphonates, the class to which Diisotridecyl phosphonate (B1237965) belongs, are organophosphorus compounds characterized by a carbon-phosphorus (C-P) bond. wikipedia.orgairedale-group.com This direct C-P bond distinguishes them from phosphates, which feature a phosphorus-oxygen-carbon (P-O-C) linkage, and imparts greater resistance to hydrolysis. atamanchemicals.com The study of organophosphorus compounds is a significant discipline within organic chemistry, with compounds like phosphines, phosphine (B1218219) oxides, and phosphonates serving as crucial starting materials or intermediates in various synthetic reactions. mdpi.com

Chemical Classification and Structural Characteristics of Phosphonic Acid Esters

Diisotridecyl phosphonate is classified as a phosphonic acid ester. Phosphonate esters are derivatives of phosphonic acid (RPO(OH)₂) where the hydroxyl groups are replaced by alkoxy or aryloxy groups. atamanchemicals.com Their general formula is (RO)₂P(O)R', where R and R' are organic groups. atamanchemicals.com In the case of this compound, the "R" groups are isobutyl groups, and it is a dialkyl phosphonate.

The structure of phosphonate esters features a tetrahedral phosphorus center. wikipedia.org A key feature is the phosphoryl group (P=O), which is highly polar and contributes significantly to the compound's reactivity and physical properties. wikipedia.orgatamanchemicals.com The presence of the stable carbon-phosphorus bond is a defining characteristic of phosphonates. researchgate.net

Table 1: Key Structural and Chemical Information for this compound

| Property | Value |

| CAS Number | 70955-74-7 |

| Molecular Formula | C26H55O3P |

| Molecular Weight | 446.69 g/mol |

| Boiling Point | 250°C at 101.325 kPa |

| Density | 0.91 g/cm³ at 20°C |

| Vapor Pressure | 0 Pa at 25°C |

| LogP | 10.2 at 25°C |

Source: chemicalbook.com

Historical Development and Evolution of Research on Phosphonate Esters

The study of phosphonate esters dates back to the late 19th and early 20th centuries. A pivotal moment in the synthesis of phosphonates was the discovery of the Michaelis-Arbuzov reaction in 1898. mdpi.com This reaction, which involves the conversion of a trialkyl phosphite (B83602) to a phosphonate ester, remains a fundamental method for creating the P-C bond. wikipedia.orgmdpi.com

Significant advancements in phosphonate research occurred after World War II, driven by their potential applications in agriculture and medicine. atamanchemicals.com The discovery of biologically produced phosphonates, such as ciliatine (2-aminoethyl phosphonate) in 1959, opened new avenues of research into their roles in natural systems. nih.gov Over the decades, research has expanded to include the synthesis of various phosphonate derivatives and the exploration of their use as prodrugs to improve the delivery of phosphonic acid-containing drugs. nih.gov The development of new synthetic methods, such as palladium-catalyzed cross-coupling reactions, has further broadened the scope of accessible phosphonate structures. uiowa.eduorganic-chemistry.org

Interdisciplinary Significance of this compound in Chemical Science and Technology

The unique properties of phosphonates, including this compound, have led to their application across multiple scientific and technological fields. Their versatility and chemical stability are key to their widespread use. atamanchemicals.com

In industrial applications, phosphonates are utilized as:

Detergents: They act as scale inhibitors, prevent the redeposition of dirt, and stabilize bleaches. airedale-group.comphosphonates.org

Corrosion inhibitors: They form protective layers on metal surfaces. airedale-group.com

Chelating agents: They bind to metal ions, which is useful in water treatment and various industrial processes. wikipedia.orgphosphonates.org

Flame retardants and plasticizers. atamanchemicals.com

In the life sciences, phosphonate-containing compounds have shown significant potential. They are used in:

Agriculture: As herbicides and plant growth regulators. wikipedia.org

Medicine: As drugs for treating osteoporosis and as antiviral agents. wikipedia.orgnih.gov The phosphonate group can serve as a stable bioisostere for phosphate (B84403) groups in drug design. wikipedia.org

The broad utility of phosphonates highlights their interdisciplinary importance, bridging organic synthesis, materials science, and biochemistry. rsc.org

Properties

CAS No. |

70955-74-7 |

|---|---|

Molecular Formula |

C26H54O3P+ |

Molecular Weight |

445.7 g/mol |

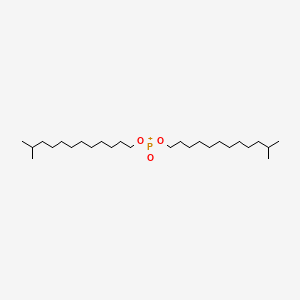

IUPAC Name |

bis(11-methyldodecoxy)-oxophosphanium |

InChI |

InChI=1S/C26H54O3P/c1-25(2)21-17-13-9-5-7-11-15-19-23-28-30(27)29-24-20-16-12-8-6-10-14-18-22-26(3)4/h25-26H,5-24H2,1-4H3/q+1 |

InChI Key |

XBDBIQSNODOCIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCO[P+](=O)OCCCCCCCCCCC(C)C |

physical_description |

Liquid |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Diisotridecyl Phosphonate Systems

Hydrolysis and Solvolysis Pathways

The breakdown of phosphonate (B1237965) esters, such as diisotridecyl phosphonate, through hydrolysis is a key area of study, with reaction pathways heavily influenced by the conditions employed. Both acid- and base-catalyzed routes proceed through distinct mechanisms, and the stability of the ester is also affected by the nature of its alkyl groups.

Acid-Catalyzed Hydrolysis Kinetics and Mechanisms

The acid-catalyzed hydrolysis of dialkyl phosphonates is a well-documented process that generally occurs in a stepwise manner. nih.gov The reaction is initiated by the protonation of the phosphonate, which then facilitates nucleophilic attack by water. beilstein-journals.orgdoaj.org This process is often carried out using strong acids like concentrated hydrochloric acid, sometimes requiring elevated temperatures and prolonged reaction times to achieve complete hydrolysis. nih.govbeilstein-journals.org

The mechanism of hydrolysis for dialkyl phosphonates in acidic conditions is thought to be different from that of diphenyl phosphonates. beilstein-journals.org For dialkyl phosphonates, the process typically involves cleavage of the P-O bond. nih.gov Kinetic studies on various dialkyl phosphonates have revealed that the cleavage of the second ester group is the rate-determining step. mdpi.com

Research on the acid-catalyzed hydrolysis of various dialkyl α-hydroxybenzylphosphonates has provided insights into the electronic effects on reaction rates. It was observed that electron-withdrawing substituents tend to increase the rate of hydrolysis, while electron-donating groups have a retarding effect. mdpi.com In a study comparing different alkyl groups, it was found that under acidic conditions, an isopropyl derivative hydrolyzed faster than the corresponding methyl ester. nih.govmdpi.com This suggests that steric factors may play a less significant role or are outweighed by electronic influences in acid-catalyzed pathways. nih.gov

The kinetics of acid-catalyzed hydrolysis for certain dialkyl 2,2-dialkoxyethylphosphonates have been shown to follow an A-1 mechanism, with low activation energies and entropies. rsc.org The hydrolysis products in these cases were identified as the corresponding aldehydes. rsc.org

Table 1: Influence of Alkyl Group on Acid-Catalyzed Hydrolysis Rate

| Alkyl Group | Relative Rate of Hydrolysis |

|---|---|

| Isopropyl | Faster |

| Methyl | Slower |

This table illustrates the general finding that bulkier alkyl groups can sometimes lead to faster acid-catalyzed hydrolysis compared to smaller ones. nih.govmdpi.com

Nucleophilic Attack and Base-Catalyzed Hydrolysis Considerations

Base-catalyzed hydrolysis of phosphonate esters proceeds via nucleophilic attack on the phosphorus atom. nih.gov Unlike acid-catalyzed hydrolysis, treatment with basic reagents such as sodium hydroxide (B78521) or lithium hydroxide often results in the formation of phosphonic acid mono-esters rather than the fully hydrolyzed phosphonic acid. beilstein-journals.orgnih.gov This monohydrolysis occurs with both dialkyl and diphenyl phosphonates. beilstein-journals.orgnih.gov

The rate of alkaline hydrolysis is significantly influenced by steric hindrance. In contrast to acid-catalyzed conditions, under basic conditions, methyl esters react much faster—reportedly 1000-fold faster—than isopropyl derivatives. nih.govmdpi.com This highlights the sensitivity of the base-catalyzed pathway to the steric bulk of the alkyl groups. Studies on a series of diethyl alkylphosphonates confirmed that the rate of hydrolysis decreases with increasing steric hindrance of the alkyl chain. mdpi.com Specifically, esters with n-alkyl substituents showed higher reactivity. mdpi.com

The reaction mechanism involves a nucleophilic attack by a hydroxide ion on the phosphorus center. nih.gov For some phosphonates, particularly those with amino groups in the alkyl chain, intramolecular catalysis by the amino group can occur, assisting hydrolysis through general base catalysis. publish.csiro.augrafiati.com

Table 2: Relative Reactivity in Base-Catalyzed Hydrolysis

| Alkyl Group | Relative Rate of Hydrolysis |

|---|---|

| Methyl | Fastest |

| n-Alkyl | Fast |

| Isopropyl | Slowest |

This table demonstrates the strong influence of steric hindrance on the rate of base-catalyzed hydrolysis of phosphonate esters, with less bulky groups allowing for faster reaction rates. nih.govmdpi.com

Influence of Alkyl Chain Structure on Hydrolytic Stability

The structure of the alkyl chain in dialkyl phosphonates has a pronounced effect on their hydrolytic stability. A longer or more branched alkyl chain generally imparts greater hydrolytic stability to the phosphonate. This is particularly evident under basic conditions where steric hindrance plays a major role. mdpi.com The increased bulk of larger alkyl groups, such as isodecyl, physically shields the phosphorus atom from nucleophilic attack by water or hydroxide ions.

In the context of poly(alkyl phosphonate)s, it has been shown that varying the alkyl side chain can adjust the degradation times from hours to days. acs.org For instance, polymers with isopropyl side chains exhibit significantly higher hydrolytic stability compared to those with methyl groups. acs.org This principle extends to this compound, where the large, branched tridecyl groups are expected to confer a high degree of hydrolytic stability.

The hydrophobicity imparted by long alkyl chains can also influence hydrolysis by affecting the solubility and orientation of the molecule at interfaces, potentially leading to the formation of layered structures that further protect the phosphonate core. rsc.org

Dealkylation Reactions of Phosphonate Esters

Dealkylation is a crucial transformation for converting phosphonate esters into phosphonic acids, often under milder conditions than direct hydrolysis. This is particularly important for substrates containing sensitive functional groups.

Bromotrimethylsilane (B50905) (BTMS) Mediated Dealkylation (McKenna Reaction)

The McKenna reaction is a widely used method for the dealkylation of phosphonate esters to form phosphonic acids. doaj.orgnih.gov The reaction involves the treatment of a dialkyl phosphonate with bromotrimethylsilane (BTMS), which converts the ester into a bis(trimethylsilyl) ester intermediate. nih.govresearchgate.net This intermediate is then easily hydrolyzed with water or alcohol to yield the final phosphonic acid. beilstein-journals.orgnih.gov This two-step procedure is known for its mild conditions and high efficiency. doaj.orgnih.gov

The mechanism of the McKenna reaction is initiated by an oxophilic substitution, where the phosphoryl oxygen attacks the silicon atom of BTMS. beilstein-journals.orgnih.govresearchgate.net This is followed by a process similar to the Arbuzov reaction, leading to the formation of the silylated intermediate. researchgate.net The reaction is highly chemoselective, preferentially cleaving P-O alkyl bonds over other functional groups like carboxylate esters, amides, alkynes, and iodoalkanes. researchgate.netrsc.org

The rate of the McKenna reaction can be influenced by the structure of the phosphonate ester. nih.gov While it can be applied to a wide range of dialkyl phosphonates, including methyl, ethyl, isopropyl, and t-butyl esters, the reaction time can vary. beilstein-journals.orgnih.gov The reaction is typically carried out in solvents like dichloromethane (B109758) or acetonitrile (B52724) at room temperature, though it can also be performed at higher temperatures or even under neat conditions. nih.gov

Alternative Reagents for Dealkylation (e.g., Boron Reagents, Iodides)

While BTMS is a common reagent, several alternatives exist for the dealkylation of phosphonate esters. These are often employed to overcome specific challenges or to achieve different selectivities.

Boron Reagents: Boron tribromide (BBr₃) is a highly effective reagent for the clean and quantitative dealkylation of various dialkyl phosphonates, including dimethyl, diethyl, diisopropyl, and di-tert-butyl esters. beilstein-journals.orgresearchgate.net The reaction proceeds under mild, non-aqueous conditions, and the resulting intermediate is subsequently methanolyzed to the phosphonic acid. researchgate.net This method is compatible with a variety of sensitive functional groups. researchgate.net The reaction with BBr₃ is thought to proceed via the formation of a primary adduct, which then decomposes. beilstein-journals.orgnih.gov

Iodide Reagents: Iodotrimethylsilane (ITMS) is another powerful silylating agent for dealkylation. It reacts rapidly and quantitatively at room temperature to convert alkyl phosphonate esters to their trimethylsilyl (B98337) esters. rsc.orgrsc.org ITMS is particularly noted for its selectivity, as it does not affect aryl phosphate (B84403) esters or various other functional groups under the reaction conditions. rsc.org

Chlorotrimethylsilane (TMSCl), while less reactive than BTMS or ITMS, can also be used for dealkylation, often in the presence of an iodide salt like sodium iodide or lithium iodide. google.comoup.comoup.com The iodide salt facilitates the reaction, allowing for high yields under milder conditions than using TMSCl alone. google.comoup.com However, this can sometimes lead to contamination of the final product with halide salts. google.com

Table 3: Comparison of Dealkylation Reagents for Phosphonate Esters

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Bromotrimethylsilane (BTMS) | Room temp to reflux in CH₂Cl₂ or ACN | Mild, high yield, chemoselective nih.govrsc.org | Can cause side reactions with certain substrates nih.gov |

| Boron Tribromide (BBr₃) | -30°C to 70°C in toluene | Mild, quantitative, compatible with many functional groups beilstein-journals.orgresearchgate.net | Requires careful handling |

| Iodotrimethylsilane (ITMS) | Room temperature | Rapid, quantitative, highly selective rsc.org | More reactive and costly than BTMS |

| Chlorotrimethylsilane (TMSCl) / NaI | Acetonitrile | Uses less expensive TMSCl, mild conditions oup.comoup.com | Potential for salt contamination in product google.com |

Mechanistic Insights into Ester Cleavage

The cleavage of the ester groups in phosphonates, such as this compound, is a fundamental chemical transformation. The hydrolysis of phosphonate esters can be catalyzed by both acids and bases. nih.gov In most instances, the mechanism involves a nucleophilic attack on the phosphorus atom of the P=O group, leading to the cleavage of the P-O bond. nih.gov However, in some cases, cleavage of the C-O bond can occur through pyrolysis or reaction with specific reagents like trimethylsilyl halides. nih.gov

Acid-catalyzed hydrolysis is a common method for cleaving phosphonate esters. nih.govnih.gov This process typically occurs in two consecutive steps, with the fission of the second P-O-C bond often being the rate-determining step. nih.gov The mechanism of acid-catalyzed hydrolysis can vary. For instance, the hydrolysis of methyl dialkylphosphinates has been shown to proceed through an AAc2 mechanism, involving water and P-O bond cleavage, or an AAl1 mechanism, where water is not involved in the rate-determining step and C-O bond cleavage occurs. nih.gov Studies on the acid-catalyzed hydrolysis of dialkyl 2,2-dialkoxyethylphosphonates suggest an A-1 mechanism. rsc.org The rate of acid-catalyzed hydrolysis can be influenced by factors such as the concentration of the acid and the steric and electronic properties of the substituents on the phosphonate. nih.govnih.gov For example, electron-withdrawing groups tend to increase the reaction rate, while electron-releasing groups slow it down. nih.gov

Base-catalyzed hydrolysis of phosphonate esters is also a widely used method. nih.gov The rate of alkaline hydrolysis is significantly influenced by steric effects; increasing steric hindrance around the phosphorus center decreases the reaction rate. nih.gov For instance, the relative rate of alkaline hydrolysis of ethyl diethylphosphinate is significantly faster than that of the di-tert-butyl ester. nih.gov

Metal ions can also play a crucial role in promoting the cleavage of phosphate and phosphonate esters. nih.govacs.org Dinuclear metal complexes, in particular, have been shown to be effective catalysts for phosphonate ester hydrolysis. acs.org The mechanism often involves the intramolecular nucleophilic attack of a coordinated hydroxide ion and Lewis acid activation by the metal ions. acs.org

| Catalyst/Condition | General Mechanism | Key Factors Influencing Rate |

| Acid (e.g., HCl) | Nucleophilic attack on P=O, typically two-step P-O cleavage (AAc2/AAl1). nih.govnih.gov | Acid concentration, electronic effects of substituents (electron-withdrawing groups accelerate). nih.govnih.gov |

| Base (e.g., NaOH) | Nucleophilic attack on P=O. nih.gov | Steric hindrance (less hindered esters react faster). nih.gov |

| Metal Ions (e.g., La³⁺) | Intramolecular nucleophilic attack of coordinated hydroxide, Lewis acid activation. acs.org | Nature of the metal ion, coordination geometry. |

| Reagents (e.g., Me₃SiBr) | Fission of the P-O-C unit. nih.gov | Reagent concentration, reaction temperature. |

Coordination Chemistry and Supramolecular Interactions

Phosphonates, including this compound, exhibit a rich coordination chemistry, readily forming complexes with a variety of metal ions. atamanchemicals.com This ability to form stable complexes is fundamental to their application in various fields. researchgate.net

Metal-organic frameworks (MOFs) are porous coordination polymers constructed from inorganic metal nodes and organic linkers. nih.gov Phosphonate-based linkers are increasingly used in the synthesis of MOFs due to their strong bonding with metal centers, which can lead to enhanced stability, particularly in aqueous environments. nih.govrsc.org The phosphonate group's ability to adopt multiple coordination modes and protonation states contributes to a high structural diversity in the resulting frameworks. chemrxiv.org

The formation of these coordination polymers occurs through the self-assembly of metal ions and phosphonate ligands in solution, driven by coordination interactions and weaker non-covalent forces. researchgate.net The resulting structures can range from one-dimensional chains to two- or three-dimensional networks. nih.govnih.gov For example, reactions of diorganotin precursors with phosphonic acids have yielded one-, two-, and three-dimensional coordination polymers, with the dimensionality influenced by the bonding modes of the phosphonate and other ligands present. nih.gov Similarly, a dipiperidine-based bisphosphonate ligand has been used to construct layered and chain-like coordination polymers with divalent metals. nih.gov The design of these frameworks can be approached isoreticularly, where linkers with similar geometries but different functional groups (e.g., phosphonate and phosphinate) can form structurally related MOFs. nih.gov

| Metal Ion | Ligand Type | Resulting Structure | Reference |

| Sn(IV) | t-Butylphosphonic acid | 2D and 3D self-assemblies | nih.gov |

| Zn(II), Co(II), Mn(II) | 4,4'-dipiperidine-N,N'-bis(methylenephosphonic acid) | Layered and chain motifs | nih.gov |

| Zn(II), Cd(II), Hg(II) | 4-phosphono-biphenyl-4'-carboxylic acid | 2D and 3D coordination networks | rsc.org |

| Sm(III) | 1,1'-ferrocene-diyl-bis(H-phosphinic acid) | 2D layered coordination polymer | mdpi.com |

In solution, phosphonates form stable complexes with a wide range of metal ions. researchgate.net The strength of these interactions is quantified by stability constants, which are equilibrium constants for the formation of the complex. wikipedia.orgscispace.com High stability constants indicate strong binding between the phosphonate ligand and the metal ion. scispace.com For instance, phosphonates like ATMP, HEDP, and DTPMPA form very stable complexes with Zn²⁺. researchgate.net

Other Significant Chemical Transformations

Phosphonate esters can undergo oxidation at the phosphorus center. A common method for this transformation is the use of oxidizing agents like iodine in a pyridine-water mixture. rsc.org The oxidation can be facilitated by presilylating the phosphonate ester with trimethylsilyl chloride, which leads to a faster subsequent reaction with aqueous iodine. rsc.org The oxidation of phosphonates to orthophosphate is a key step in some analytical methods for their quantification. hach.com This can be achieved through UV-catalyzed oxidation. hach.com

The reduction of phosphonates is also a significant transformation. For example, acyl phosphonates can be reductively deoxygenated to alkyl phosphonates using a Wolff-Kishner-like reaction sequence. nih.gov There is also an indication that phosphonate derivatives can be used as ligands in nuclear medicine, which may involve redox processes. atamanchemicals.com

Phosphonate intermediates are involved in several important rearrangement reactions. The Michaelis-Arbuzov reaction is a classic and widely used method for synthesizing phosphonates, involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.orgjk-sci.comwikipedia.org The reaction proceeds through a phosphonium (B103445) salt intermediate which then undergoes dealkylation. jk-sci.com While typically requiring elevated temperatures, variations of the Arbuzov reaction, such as the "acyl-Arbuzov" for acyl halides, can proceed at room temperature. nih.gov

Another significant rearrangement is the phosphonate-phosphate rearrangement, which is an isomerization of α-hydroxyphosphonates that bear electron-withdrawing substituents at the α-carbon. researchgate.net The nih.govresearchgate.net-phospha-Brook rearrangement is a powerful synthetic tool that involves the migration of a phosphoryl group, enabling carbonyl umpolung and providing access to α-hydroxyphosphoryl compounds. mdpi.com Other rearrangements involving phosphonate intermediates include the Claisen, Cope, and Carroll rearrangements of unsaturated phosphonate esters. le.ac.uk The phosphonate–phosphinate rearrangement can be induced by strong bases like s-butyllithium, involving the migration of a phosphorus substituent from a nitrogen or oxygen atom to a carbon atom. acs.org

Advanced Analytical Characterization Techniques for Diisotridecyl Phosphonate

Spectroscopic Analysis for Structural and Compositional Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure and composition of Diisotridecyl phosphonate (B1237965). By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P, 2D HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of Diisotridecyl phosphonate, providing unparalleled insight into the connectivity and environment of its constituent atoms. beilstein-journals.orgmdpi.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to assemble a complete structural picture.

¹H NMR Spectroscopy : Proton NMR (¹H NMR) is fundamental in identifying the various types of protons within the molecule. For this compound, the ¹H NMR spectrum would be characterized by a complex series of overlapping multiplets in the aliphatic region, corresponding to the numerous chemically non-equivalent protons of the isodecyl chains. The integration of these signals helps in confirming the ratio of protons in different parts of the molecule. researchgate.nethmdb.ca

¹³C NMR Spectroscopy : Carbon-13 NMR (¹³C NMR) complements the ¹H NMR data by providing information about the carbon skeleton. hmdb.ca Each unique carbon atom in the isodecyl groups and any other part of the molecule will give a distinct signal. researchgate.net Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which is invaluable for deciphering the branched structure of the isodecyl chains. researchgate.netlibretexts.org

³¹P NMR Spectroscopy : As a phosphorus-containing compound, Phosphorus-31 NMR (³¹P NMR) is exceptionally informative. huji.ac.il It provides a direct window into the chemical environment of the phosphorus atom. mdpi.com For this compound, a single sharp signal is expected in the proton-decoupled ³¹P NMR spectrum, with a characteristic chemical shift indicative of a phosphonate ester. researchgate.netrsc.org The precise chemical shift can be influenced by the nature of the alkyl groups attached to the phosphorus atom. nih.gov

2D HSQC (Heteronuclear Single Quantum Coherence) Spectroscopy : This powerful 2D NMR technique correlates the chemical shifts of directly bonded ¹H and ¹³C atoms, or in some cases, ¹H and ³¹P atoms. researchgate.netbiorxiv.org An ¹H-¹³C HSQC spectrum is instrumental in definitively assigning the proton and carbon signals of the isodecyl groups by showing which protons are attached to which carbons. foodb.cablogspot.com Similarly, an ¹H-³¹P HSQC can reveal couplings between the phosphorus atom and nearby protons, further confirming the structure around the phosphonate core. biorxiv.org

Table 1: Representative NMR Data for Phosphonate Esters

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | 0.8 - 4.5 | Environment and connectivity of protons in the isodecyl groups. |

| ¹³C | 10 - 70 | Carbon skeleton structure, including branching in the isodecyl chains. |

| ³¹P | 15 - 25 | Chemical environment of the phosphorus atom, confirming the phosphonate functional group. |

| ¹H-¹³C HSQC | - | Correlation of directly bonded proton and carbon atoms for unambiguous signal assignment. |

| ¹H-³¹P HSQC | - | Correlation between the phosphorus atom and nearby protons, confirming structural integrity. |

Note: The exact chemical shifts for this compound can vary depending on the solvent and specific isomeric composition.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govruhr-uni-bochum.de The resulting spectra serve as a unique "fingerprint," allowing for the identification of functional groups present in this compound.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would prominently feature strong absorption bands corresponding to the P=O stretching vibration, typically observed in the region of 1250-1200 cm⁻¹. Additionally, strong bands associated with P-O-C stretching can be expected around 1050-950 cm⁻¹. The C-H stretching vibrations of the isodecyl alkyl chains will appear as strong absorptions in the 2960-2850 cm⁻¹ range. nist.gov

Raman Spectroscopy : While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. For this compound, Raman spectroscopy would also show characteristic bands for the P=O and P-O-C groups, which can help to confirm the assignments made from the IR spectrum. The symmetric vibrations of the carbon backbone may be more prominent in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| C-H Stretch | 2960 - 2850 | IR, Raman |

| P=O Stretch | 1250 - 1200 | IR, Raman |

| P-O-C Stretch | 1050 - 950 | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. researchgate.net For this compound, MS analysis provides definitive confirmation of its molecular mass and offers clues to the structure of the isodecyl groups.

The mass spectrum of this compound would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its calculated molecular weight. mdpi.com The fragmentation pattern would likely involve the loss of the isodecyl chains and other characteristic cleavages around the phosphonate core, providing further structural verification. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition with high accuracy. mdpi.com

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. d-nb.infoorganomation.com The choice of chromatographic method depends on the volatility and polarity of the compound.

Gas Chromatography (GC) Coupled with Detection Systems (FID, FPD, MS)

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. organomation.commeasurlabs.com Given the long alkyl chains, this compound may require high temperatures for volatilization, and its thermal stability would be a critical factor for successful GC analysis. nih.gov

Flame Ionization Detector (FID) : FID is a universal detector for organic compounds and would provide a strong response for this compound. It is highly sensitive and provides quantitative information based on the peak area.

Flame Photometric Detector (FPD) : FPD is a specific detector for phosphorus-containing compounds. d-nb.info It offers high selectivity and sensitivity for the analysis of this compound, especially in complex matrices where interferences from other organic compounds may be present.

Mass Spectrometry (MS) Detector : Coupling GC with a mass spectrometer (GC-MS) combines the separation power of GC with the identification capabilities of MS. mdpi.com This allows for the positive identification of the this compound peak in the chromatogram based on its mass spectrum. mdpi.com

Table 3: Gas Chromatography Parameters for Phosphonate Analysis

| Parameter | Typical Conditions |

| Column | Capillary column with a non-polar or mid-polar stationary phase |

| Injector Temperature | Sufficiently high to ensure complete volatilization |

| Oven Temperature Program | Ramped to elute the compound in a reasonable time |

| Detector | FID, FPD, or MS |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

For components that may not be sufficiently volatile or thermally stable for GC, high-performance liquid chromatography (HPLC) is the method of choice. wikipedia.orghumanjournals.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. researchgate.netbiomedpharmajournal.org

Given the non-polar nature of the long alkyl chains, reversed-phase HPLC would be the most appropriate mode for the analysis of this compound. researchgate.net In this setup, a non-polar stationary phase (like C18) is used with a more polar mobile phase. The less polar this compound would be strongly retained on the column, and the mobile phase composition would need to be optimized for its elution. Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). For phosphonates that can be complexed with a metal ion, UV-Vis detection of the complex is also possible. nih.gov

Elemental Analysis and Phosphorus Speciation (e.g., Inductively Coupled Plasma-based Methods)

Inductively coupled plasma (ICP) based methods are powerful tools for the elemental analysis and phosphorus speciation of organophosphorus compounds like this compound. These techniques offer high sensitivity and the ability to quantify phosphorus content with great accuracy. researchgate.netspectroscopyonline.com ICP can be coupled with either optical emission spectrometry (ICP-OES) or mass spectrometry (ICP-MS) for detection.

ICP-OES measures the light emitted by atoms in a high-temperature plasma, which is characteristic of each element. malvernpanalytical.com It is a widely used method for determining the total phosphorus content in various samples, including industrial and environmental materials. mdpi.comuvsq.fr However, ICP-OES can have limitations in terms of sensitivity for phosphorus, which requires measurement in the ultraviolet region of the spectrum where interferences from other elements like iron and copper can occur. geoscienceworld.org Despite these challenges, with appropriate sample preparation, such as fusion, and the use of advanced software for interference correction, ICP-OES can provide accurate phosphorus quantification. geoscienceworld.org

ICP-MS, on the other hand, ionizes the sample in a plasma and then separates the ions based on their mass-to-charge ratio. malvernpanalytical.com This technique offers extremely low detection limits, often in the parts per trillion (ppt) range, making it ideal for trace elemental analysis. spectroscopyonline.commalvernpanalytical.com For phosphorus analysis, ICP-MS can overcome some of the limitations of ICP-OES, but it can be susceptible to polyatomic interferences (e.g., from 14N16O1H+ and 15N16O+), which have the same mass-to-charge ratio as phosphorus (m/z 31). preprints.org The use of collision/reaction cell technology in modern ICP-MS instruments helps to mitigate these interferences, allowing for more accurate phosphorus determination. researchgate.net

Phosphorus Speciation:

Beyond total phosphorus content, understanding the chemical form, or "speciation," of phosphorus is crucial. For a compound like this compound, this involves distinguishing the phosphonate form from other potential phosphorus species like orthophosphates or polyphosphates that might be present as impurities or degradation products. hach.comfrontiersin.org

Hyphenated techniques, which combine a separation method with ICP detection, are essential for phosphorus speciation.

High-Performance Liquid Chromatography (HPLC)-ICP-MS: This is a powerful combination for separating different organophosphorus compounds before their elemental detection by ICP-MS. preprints.orgresearchgate.net This allows for the quantification of individual phosphorus-containing species, including phosphonates. mdpi.com

Gas Chromatography (GC)-ICP-MS: For volatile or semi-volatile organophosphorus compounds, GC can be used for separation prior to ICP-MS detection. rsc.org This technique can provide excellent separation and sensitivity. rsc.org

Capillary Electrophoresis (CE)-ICP-MS: CE offers another high-resolution separation technique that can be coupled with ICP-MS for the analysis of organophosphorus compounds. nih.gov

The choice of the specific ICP-based method and any coupled separation technique depends on the sample matrix, the expected concentration of this compound, and the need for speciation information.

Table 1: Comparison of ICP-Based Methods for Phosphorus Analysis

| Feature | ICP-OES | ICP-MS |

|---|---|---|

| Principle | Measures emitted light from excited atoms in a plasma. malvernpanalytical.com | Measures mass-to-charge ratio of ions created in a plasma. malvernpanalytical.com |

| Sensitivity | Parts per million (ppm). malvernpanalytical.com | Parts per trillion (ppt). malvernpanalytical.com |

| Common Interferences for P | Spectral interferences from Fe and Cu. geoscienceworld.org | Polyatomic interferences (e.g., ¹⁴N¹⁶O¹H⁺). preprints.org |

| Primary Application for this compound | Quantification of total phosphorus. mdpi.comnih.gov | Trace elemental analysis and speciation when coupled with separation techniques. preprints.orgresearchgate.net |

Emerging and Specialized Analytical Techniques (e.g., Ion Mobility Spectrometry for Trace Detection)

For the rapid and sensitive detection of trace amounts of this compound, emerging and specialized analytical techniques like ion mobility spectrometry (IMS) are gaining prominence. mdpi.commdpi.com

Ion Mobility Spectrometry (IMS):

IMS is an analytical technique that separates gas-phase ions based on their size and shape as they drift through a tube filled with a neutral buffer gas under the influence of an electric field. bruker.comresearchgate.net It is a rapid, highly sensitive, and often portable technique, making it suitable for on-site analysis. mdpi.comnih.gov

The key advantages of IMS for detecting compounds like this compound include:

High Sensitivity: IMS can detect compounds at very low concentrations, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range. mdpi.com

Rapid Analysis: Analysis times in IMS are typically on the order of seconds. nih.govnih.gov

Atmospheric Pressure Operation: Unlike mass spectrometry, IMS operates at or near atmospheric pressure, simplifying the instrumentation. mdpi.commdpi.com

When coupled with a mass spectrometer (IMS-MS), the technique provides an additional dimension of separation, enhancing selectivity and confidence in compound identification. mdpi.comlboro.ac.uk The IMS provides a "collision cross section" (CCS) value, which is a characteristic physical property of an ion that can be used for identification in addition to its mass-to-charge ratio. mdpi.com

High-field asymmetric waveform ion mobility spectrometry (FAIMS) is a variant of IMS that can offer enhanced selectivity by reducing chemical noise from the sample matrix, which is particularly useful for analyzing complex samples like industrial additives in oil. lboro.ac.uk

The application of IMS for the trace detection of organophosphorus compounds is well-established, particularly for monitoring chemical warfare agent simulants, which are often phosphonates. mdpi.com This demonstrates the potential of IMS for the sensitive detection of this compound in various applications, such as monitoring its presence in industrial process streams or in environmental samples.

Table 2: Research Findings on Emerging Analytical Techniques

| Technique | Analyte Type | Key Findings | Reference |

|---|---|---|---|

| Ion Mobility Spectrometry (IMS) | Volatile organic compounds, including organophosphorus compounds. | Rapid (seconds) and highly sensitive (ppb levels) detection. Can be used for on-site analysis. mdpi.comnih.gov | mdpi.comnih.gov |

| High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS)-MS | Industrial additives (e.g., corrosion inhibitors) in oil. | Improved selectivity by reducing chemical noise from the matrix. Enhanced the relative response of surface-active analytes. | lboro.ac.uk |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Polar phosphonates. | A method using a hydrophilic interaction chromatography (HILIC) column allows for the analysis of phosphonates without derivatization. wiley.com | wiley.com |

Theoretical and Computational Chemistry Studies on Diisotridecyl Phosphonate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Specific quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization and energy prediction, have not been published for Diisotridecyl phosphonate (B1237965). Consequently, data on its optimized molecular structure, bond lengths, bond angles, and predicted energies are unavailable.

No published studies were found that apply DFT methods to determine the three-dimensional structure and electronic energy of Diisotridecyl phosphonate.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which is crucial for understanding its chemical reactivity and electronic properties, has not been reported in the literature. Therefore, values for the HOMO-LUMO gap and visualizations of these orbitals cannot be provided.

Information regarding reactivity indices (such as electronegativity, hardness, and softness) and electrostatic potential maps for this compound, which would offer insights into its reactive sites, is not available from existing research.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interfacial Behavior

There is a lack of published research detailing Molecular Dynamics (MD) simulations of this compound. Such studies would be essential for understanding its behavior in different phases and at interfaces.

No data from MD simulations on the liquid-phase properties of this compound, such as density, viscosity, and diffusion coefficients, could be located.

Computational models or simulation studies describing the adsorption and self-assembly of this compound on surfaces are not present in the available scientific literature.

Table of Chemical Compounds

Since no specific research on this compound was found to generate the article, a table of mentioned compounds cannot be compiled.

Mechanistic Pathway Elucidation through Computational Modeling

Theoretical investigations into the mechanisms of phosphonate chemistry often employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surfaces of reacting systems. These calculations can identify transition states, intermediates, and the associated activation energies, offering a detailed, step-by-step view of the reaction pathway. For instance, computational studies on the synthesis of dialkyl phosphonates have successfully modeled the Michaelis-Arbuzov and Michaelis-Becker reactions, revealing the energetics of nucleophilic attack, intermediate formation, and alkyl halide elimination.

Similarly, the degradation pathways of long-chain alkyl phosphonates, which are crucial for assessing their environmental fate, can be computationally modeled. These studies might explore mechanisms such as hydrolysis, oxidation, or biodegradation. By calculating the activation barriers for different potential degradation routes, researchers can predict the most likely pathways under various environmental conditions. For example, the hydrolysis of the phosphonate ester bond can be modeled by simulating the approach of a water molecule, the formation of a pentacoordinate phosphorus intermediate, and the subsequent cleavage of the P-O bond.

Furthermore, computational modeling can shed light on the interaction of this compound with other molecules or surfaces. This is particularly relevant for understanding its performance in applications such as lubrication, where its interaction with metal surfaces is critical. Quantum chemical calculations can model the adsorption of the phosphonate molecule onto a metal surface, identifying the preferred binding modes and the nature of the chemical bonds formed.

While experimental validation remains essential, computational elucidation of mechanistic pathways provides invaluable insights that can guide experimental design, help interpret observed phenomena, and accelerate the development of new applications for this compound. The transferability of computational methodologies from well-studied phosphonate systems provides a high degree of confidence in their applicability to understanding the chemical behavior of this compound.

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research, allowing for the theoretical determination of spectra that can be compared with experimental data for structure verification and characterization. For this compound, computational techniques, primarily based on Density Functional Theory (DFT), can predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The general approach involves first optimizing the molecular geometry of this compound to find its most stable conformation(s). Given the flexibility of the isodecyl chains, this may involve a conformational search to identify the lowest energy structures. Once the equilibrium geometry is established, the spectroscopic properties are calculated.

NMR Spectroscopy Prediction:

Computational methods can predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ³¹P. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculations provide theoretical chemical shift values that can be correlated with experimental spectra. While absolute agreement can be challenging to achieve due to solvent effects and the choice of computational level of theory, the predicted relative chemical shifts and splitting patterns are often highly accurate and invaluable for spectral assignment.

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (alpha to P-O) | 65-70 |

| C (beta to P-O) | 30-35 |

| C (alkyl chain) | 10-40 |

Note: These are representative values based on general trends for long-chain alkyl phosphonates and are for illustrative purposes.

IR Spectroscopy Prediction:

The vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum, can be calculated computationally. By solving the vibrational Schrödinger equation for the optimized geometry, a set of harmonic vibrational frequencies is obtained. These frequencies correspond to the various vibrational modes of the molecule, such as the characteristic P=O stretching, P-O-C stretching, and various C-H bending and stretching modes. The calculated frequencies are often systematically scaled to improve agreement with experimental data, accounting for anharmonicity and other theoretical approximations.

Illustrative Predicted IR Frequencies for this compound:

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| P=O stretch | 1250-1300 |

| P-O-C stretch | 1000-1050 |

| C-H stretch (alkyl) | 2850-2960 |

| C-H bend (alkyl) | 1370-1470 |

Note: These are representative values based on general trends for long-chain alkyl phosphonates and are for illustrative purposes.

The ability to predict spectroscopic properties is a powerful complement to experimental work. It can aid in the confirmation of the chemical structure of newly synthesized batches of this compound, assist in the interpretation of complex spectra, and provide insights into the conformational preferences of the molecule. The synergy between computational prediction and experimental measurement is a key element in the comprehensive characterization of complex molecules like this compound. vub.beresearchgate.netresearchgate.netnih.gov

Environmental Behavior, Fate, and Degradation Pathways of Phosphonate Esters General and by Inference for Diisotridecyl Phosphonate

Biotic Degradation Mechanisms and Enzyme Systems

Microorganisms have evolved specific enzymatic machinery to cleave the stable C-P bond, particularly in phosphorus-limited environments where phosphonates can serve as a crucial phosphorus source. nih.govwikipedia.org

Carbon-Phosphorus Lyase Pathways

The Carbon-Phosphorus (C-P) lyase pathway represents a significant mechanism for the degradation of a wide range of phosphonates. nih.govmit.edu This multi-enzyme complex is encoded by the phn operon, which is typically induced by phosphate (B84403) starvation. nih.gov The C-P lyase pathway is widespread among bacterial species and is considered a primary route for extracting inorganic phosphate from environmental phosphonates. researchgate.netunm.edu

The mechanism involves a series of enzyme-catalyzed reactions that ultimately cleave the C-P bond. researchgate.net While the complete in-vitro reconstruction of the pathway has been challenging, studies have elucidated key steps. nih.govfrontiersin.org The process is believed to involve a radical-based mechanism. researchgate.netrsc.org The pathway can act on various alkyl- and arylphosphonates. researchgate.net The products of this pathway are the corresponding hydrocarbon and inorganic phosphate. unm.edu The prevalence of the C-P lyase pathway is particularly notable in phosphate-depleted oceanic regions, where it is found in several lineages of bacteria, including Alphaproteobacteria, Gammaproteobacteria, and Actinobacteria. nih.gov

Microbial Mineralization Studies

Microbial mineralization is the process by which microorganisms convert organic compounds into inorganic substances. For phosphonates, this primarily involves the cleavage of the C-P bond to release phosphate. mdpi.com Numerous studies have demonstrated the ability of various bacteria to utilize phosphonates as a phosphorus source. msu.runih.gov

Bacterial strains capable of degrading aminopolyphosphonates and other phosphonates like HEDP have been isolated from diverse environments such as soils, lakes, wastewater, and activated sludge, especially under phosphorus-limited conditions. wikipedia.org The rate and extent of mineralization can vary depending on the specific phosphonate (B1237965) and the microbial community present. For instance, the degradation of some phosphonates can be slow, with only partial mineralization observed over extended periods. msu.ru In contrast, some studies have shown that aminopolyphosphonates can be completely transformed within 32 hours in the presence of certain metal ions that may act as catalysts for microbial activity. ijset.in

Factors Influencing Biodegradability

The biodegradability of phosphonate esters is influenced by a combination of their chemical structure and prevailing environmental conditions.

Structural Features: The structure of the phosphonate molecule plays a critical role in its susceptibility to microbial degradation. acs.orgresearchgate.net For example, the presence of an amino group in aminophosphonates can allow some bacteria to utilize them as a nitrogen source. wikipedia.org The complexity and size of the molecule can also affect degradation rates. Studies on different phosphonates have shown that their degradation patterns vary depending on their specific structures. nih.gov For instance, in a study comparing IDMP, NTMP, and DTPMP, IDMP with the fewest phosphonate functional groups remained stable, while NTMP and DTPMP underwent degradation. acs.org

Environmental Conditions: Several environmental factors significantly impact the rate of phosphonate biodegradation:

Phosphate Concentration: High concentrations of readily available inorganic phosphate can inhibit the expression of the enzymes required for phosphonate degradation, such as the C-P lyase system. oieau.frnih.gov Microbial utilization of phosphonates is often a strategy to overcome phosphate limitation. nih.govnih.gov

Oxygen Availability: While much of the research has focused on aerobic degradation, some bacteria, like Rhodobacter capsulatus, can degrade the C-P bond under anaerobic conditions in the presence of light. msu.ru

Temperature, pH, and Salinity: These general environmental parameters affect microbial activity and, consequently, the rate of biodegradation. miljodirektoratet.no Laboratory tests often use higher temperatures than those found in the natural environment, which can lead to faster degradation rates. miljodirektoratet.no

Acclimation: Microorganisms may require a period of adaptation, or a lag phase, before they can efficiently degrade a specific phosphonate. researchgate.netmiljodirektoratet.no This is particularly true for marine bacteria, which may exhibit longer lag phases. miljodirektoratet.no

Abiotic Environmental Transformation Processes

In addition to biotic degradation, phosphonate esters can be transformed in the environment through abiotic processes, primarily photodegradation and chemical oxidation.

Photodegradation under UV Irradiation and Metal Ion Influence

Phosphonates can undergo photodegradation when exposed to UV light. nih.gov This process can be significantly influenced by the presence of metal ions and the pH of the surrounding medium.

Studies have shown that the photodegradation of phosphonates like NTMP, EDTMP, and DTPMP is enhanced in the presence of iron ions. nih.gov The half-life of these phosphonates under UV irradiation decreases significantly when iron is present. nih.gov For example, at a pH of 3, the half-life without iron was between 15 and 35 minutes, while in the presence of iron, it dropped to between 5 and 10 minutes. nih.gov The degradation is generally more rapid at acidic to neutral pH compared to alkaline conditions. nih.gov The primary degradation products are orthophosphates and aminomethylphosphonic acid (AMPA). nih.gov It's important to note that natural sunlight is significantly weaker than the light sources used in many laboratory studies, so environmental degradation times are expected to be longer. nih.gov The formation of Fe(III)-phosphonate complexes is a key step, as these complexes exhibit high photoreactivity. researchgate.net

Chemical Oxidation Pathways in Aquatic Environments

Chemical oxidation provides another route for the abiotic degradation of phosphonates in aquatic systems. This process often involves reactive oxygen species and can be catalyzed by metal ions.

The presence of certain metal ions, particularly Mn(II), can lead to the rapid oxidation of aminopolyphosphonates in the presence of molecular oxygen. wikipedia.orgijset.in This process results in the formation of stable breakdown products. wikipedia.org While early studies suggested that metal ions like Ca(II), Mg(II), and Fe(II) could cause a slow conversion of phosphonates to phosphate, subsequent research indicated that redox reactions were likely involved, as the conversion rate was negligible in the absence of oxygen. ijset.in Ozonation has also been shown to be effective in rapidly degrading aminopolyphosphonates like NTMP, EDTMP, and DTPMP. ijset.in Advanced oxidation processes (AOPs) that generate highly reactive radicals like hydroxyl radicals (•OH) can also contribute to phosphonate degradation. researchgate.net

Interactive Data Tables

Hydrolytic Stability in Environmental Matrices

Phosphonate esters are characterized by a carbon-phosphorus (C-P) bond, which is known to be exceptionally stable and resistant to chemical hydrolysis, thermal decomposition, and photolysis. taylorandfrancis.commsu.ru This stability contrasts sharply with the more labile P-O-C bonds found in phosphate esters. oieau.fr However, for phosphonate esters such as diisotridecyl phosphonate, hydrolytic cleavage can occur at the ester's C-O-P linkage. mdpi.com

The rate of this hydrolysis is influenced by several environmental factors:

pH: Phosphonate esters are generally resistant to hydrolysis in neutral or acidic water but degrade more readily under alkaline conditions (pH 9.0–9.5). cdc.gov

Divalent Cations: The presence of divalent cations and aerobic conditions can facilitate a slow, light-independent hydrolytic cleavage of the C-P bond in certain N-containing phosphonates. oieau.fr

Steric Hindrance: The rate of alkaline hydrolysis of diethyl alkylphosphonates has been shown to decrease with increasing steric hindrance of the alkyl chains. mdpi.com Esters with n-alkyl substituents show higher reactivity compared to those with more sterically hindered groups. mdpi.com

Environmental Partitioning and Transport Phenomena

Adsorption to Soil and Sediment Constituents

A defining characteristic of phosphonates in the environment is their strong tendency to adsorb to solid phases. The phosphonic acid group is primarily responsible for these high adsorption properties. scribd.com Consequently, phosphonates bind strongly to soil, sediments, and sewage sludge. scribd.comijset.in This high sorption affinity significantly reduces their concentration in the water column and limits their mobility, thereby lowering the exposure risk for aquatic organisms. scribd.com

Studies have found that this adsorption is often only partially reversible, meaning a fraction of the phosphonate becomes strongly bound to the solid matrix. scribd.com The strength of adsorption can be quantified by the soil adsorption coefficient (Kd) or the Freundlich adsorption constant (KF). researchgate.netnih.gov While specific values for this compound are not published, data for other common phosphonates illustrate this strong binding behavior.

| Phosphonate | Kwater-soil | Kwater-active sludge | Kwater-river sediment** |

|---|---|---|---|

| ATMP | 32 - 240 | 1360 - 3900 | 1100 |

| HEDP | 20 - 190 | 2600 - 12700 | 1300 |

| DTPMP | n.a. (inferred ~100) | n.a. (inferred ~3000) | 720 |

*Source: Steber and Wierich (1987, 1986), as cited in scribd.com. **Source: Michael et al. (1980) at 0.05 mg/liter, as cited in scribd.com.

Mobility and Complexation with Metal Ions in Aqueous Systems

The strong adsorption of phosphonates to soil and sediment indicates low mobility in terrestrial environments. scribd.com In aqueous systems, their behavior is largely governed by their function as excellent complexing agents, forming stable, water-soluble complexes with a variety of metal ions. waterlinepublication.org.ukwasserdreinull.de This ability to chelate metal ions is a primary reason for their widespread industrial use. wasserdreinull.de

The interaction with metal ions also significantly impacts their environmental partitioning. The presence of certain metal ions can enhance the adsorption of phosphonates onto mineral surfaces like goethite (an iron oxyhydroxide). amazonaws.com

Calcium (Ca²⁺): The presence of millimolar concentrations of Ca²⁺ has been shown to dramatically increase the adsorption of phosphonates, allowing for their complete removal from solution even at alkaline pH values where adsorption would otherwise be negligible. ijset.innih.gov This is attributed to the formation of ternary surface-phosphonate-Ca complexes. ijset.iniwaponline.com

Copper (Cu²⁺) and Lead (Pb²⁺): At acidic pH (e.g., 4.0-4.5), the presence of equimolar concentrations of Cu²⁺ and Pb²⁺ can enhance phosphonate adsorption, likely through the formation of similar ternary complexes. iwaponline.com

Iron (Fe³⁺) and Zinc (Zn²⁺): When present at concentrations equal to the phosphonate, Fe³⁺ and Zn²⁺ have been found to have a negligible or only slight effect on phosphonate adsorption onto goethite. amazonaws.com However, excess zinc can lead to increased adsorption through precipitation of zinc (hydr)oxides that act as additional sorption sites. amazonaws.com

This complexation behavior means that in natural waters and during wastewater treatment, the mobility and fate of phosphonates are intrinsically linked to the concentration and type of metal ions present. ijset.inamazonaws.com

Strategies for Environmental Mitigation and Phosphorus Recovery

Removal Technologies in Wastewater Treatment

Due to the high stability of the C-P bond, phosphonates are resistant to biological degradation and are generally not removed efficiently in conventional biological wastewater treatment plants (WWTPs) that lack specific phosphorus removal stages. semanticscholar.orgresearchgate.net The primary mechanism for their removal in WWTPs is through adsorption onto sewage sludge. scribd.comresearchgate.net

Several technologies are employed or have been investigated for the removal of phosphonates from wastewater:

Chemical Precipitation/Coagulation: This is a common and effective method. The addition of metal salts, such as those containing iron or aluminum, leads to the precipitation of metal hydroxides. researchgate.netfrontiersin.org Phosphonates strongly adsorb to these hydroxide (B78521) flocs and are consequently removed from the water phase with the sludge. researchgate.netiwaponline.com

Adsorption: Beyond coagulation, specific adsorbent materials are being developed for targeted phosphonate removal. This is considered a promising, cost-effective, and efficient technology, especially for low concentrations. semanticscholar.orgtandfonline.com

Advanced Oxidation Processes (AOPs): Methods like Photo-Fenton have been studied for phosphonate degradation. semanticscholar.org However, these can be costly and may produce significant amounts of sludge. semanticscholar.org

Photolysis: Abiotic degradation through photolysis (breakdown by light) can also play a role in the removal of phosphonates, particularly in the treatment of industrial wastewater. researchgate.netiwaponline.com

The efficiency of removal in WWTPs can be high (>80-95%), but this is largely dependent on the operation of chemical phosphate precipitation stages, which ensures the transfer of phosphonates from the water to the sludge phase. researchgate.netresearchgate.net

Adsorption-Based Recovery Methods

Adsorption-based technologies offer a dual benefit: the effective removal of phosphonates from water and the potential to recover the phosphorus as a resource. iwaponline.comtandfonline.com This approach avoids the production of large volumes of waste sludge and allows for the regeneration and reuse of the adsorbent material. iwaponline.com

Research has focused on developing novel adsorbents with high capacity and selectivity for phosphonates:

Granular Ferric Hydroxide (GFH): This material has been studied for its ability to adsorb phosphonates. semanticscholar.org

Engineered Magnetic Particles: Magnetically separable microparticles coated with tailored adsorbents, such as ZnFeZr-oxyhydroxide, have shown high efficiency. nih.govtandfonline.com These particles can achieve a high loading of phosphonates and can be easily harvested from the water using magnets. iwaponline.comresearchgate.net

Layered Double Hydroxides and Clay Minerals: Materials like montmorillonite (B579905) have also demonstrated good adsorption capacity for phosphonates. tandfonline.comresearchgate.net

Applications of Diisotridecyl Phosphonate in Advanced Materials and Chemical Systems: a Research Perspective

Surface Chemistry and Interfacial Engineering

The fundamental structure of Diisotridecyl phosphonate (B1237965), featuring a polar phosphonate group and a nonpolar hydrocarbon tail, makes it an ideal candidate for modifying the interface between different materials.

Self-Assembled Monolayers (SAMs) on Metal and Metal Oxide Surfaces

Phosphonic acids and their ester derivatives, like Diisotridecyl phosphonate, are well-established agents for forming highly ordered, self-assembled monolayers (SAMs) on a variety of metal and metal oxide surfaces. ethz.chresearchgate.net The formation of these monolayers is a spontaneous process driven by the strong, covalent interaction between the phosphonate functional group and surface hydroxyl groups present on materials like titanium, aluminum, zirconium, and their respective oxides. d-nb.infoprinceton.edu

The process involves the immersion of a substrate into a solution containing the phosphonate compound. ethz.ch The phosphonate head groups anchor to the surface, while the long isotridecyl chains orient themselves away from the surface. This creates a dense, quasi-crystalline molecular layer. This robust anchoring makes phosphonate-based SAMs highly stable. vt.edu Research on various organophosphonic acids has demonstrated their ability to form these stable layers, which are critical for advanced applications in electronics and biomaterials. princeton.edunih.gov

Corrosion Inhibition Mechanisms on Metallic Substrates

Organophosphonates are effective corrosion inhibitors for metals such as steel, aluminum, and copper, particularly in acidic or neutral aqueous environments. mdpi.comresearchgate.net The primary mechanism of inhibition is the adsorption of the phosphonate molecule onto the metal surface, forming a protective film. mdpi.com This film acts as a physical barrier, isolating the metal from corrosive agents in the environment.

The long alkyl chains, such as the isotridecyl groups in this compound, play a crucial role. Their hydrophobic nature repels water, while van der Waals interactions between adjacent alkyl chains help to form a dense, packed monolayer that further blocks the penetration of corrosive species. mdpi.com Electrochemical studies on various phosphonates show they typically function as "mixed-type" inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. csic.es The strong chemisorption of the phosphonate head group onto the metal or its native oxide layer is a key factor in their high inhibition efficiency. mdpi.com

Table 1: Corrosion Inhibition Performance of Selected Phosphonate Compounds on Steel

| Inhibitor Compound | Concentration | Environment | Inhibition Efficiency (%) | Reference |

| N,N-bis(phosphonomethyl)glycine (BPMGLY) + Sr²⁺ (1:1) | 1.0 mM | Aqueous, pH 5 | >90 | csic.es |

| Carboxyphosphonic acid derivative | 20 mmol/L | 0.5 wt% NaCl | ~95 | mdpi.com |

| 2-phosphonobutane 1,2,4-tricarboxylic acid (PBTC) | 1.0 ppm | Aqueous | ~19 | semanticscholar.org |

This table presents data for analogous phosphonate compounds to illustrate typical performance, as specific data for this compound is not available.

Surface Modification for Interfacial Property Tuning

The formation of a SAM by this compound fundamentally alters the surface properties of a substrate. The outward-facing, nonpolar isotridecyl chains can transform a high-energy, hydrophilic metal oxide surface into a low-energy, hydrophobic one. This is evidenced by an increase in the water contact angle on modified surfaces. rsc.org

This ability to tune interfacial properties is valuable in a range of advanced applications:

In Electronics: Modifying the surface of conductive oxides like indium tin oxide (ITO) with phosphonate SAMs can reduce the energy barrier for charge injection in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), thereby improving device performance and efficiency. princeton.edursc.org

In Composites: Treating inorganic filler particles (e.g., alumina, titania) with phosphonates can improve their dispersion in a nonpolar polymer matrix, leading to composite materials with enhanced mechanical properties.

In Batteries: The application of alkylphosphonate layers on lithium-ion battery cathode materials has been shown to stabilize the electrode-electrolyte interface, for example by suppressing manganese dissolution. academie-sciences.fr

Integration into Polymer and Composite Materials

This compound can be integrated into polymers either as a physically blended additive or as a chemically bound functional moiety to impart specific properties.

Role as Specialty Additives in Polymer Formulations (e.g., Plasticization, Flame Retardancy)

Phosphorus-based compounds are widely recognized as effective halogen-free flame retardants for a variety of polymers. nih.govmdpi.com When a polymer containing a phosphonate is exposed to heat, the phosphonate can decompose to form phosphoric acid. This acid promotes charring of the polymer in the condensed (solid) phase. researchgate.net The resulting char layer acts as an insulating barrier that shields the underlying material from heat and oxygen, and it limits the release of flammable volatile gases, thus suppressing the combustion cycle. rsc.org Aryl polyphosphonates, for example, have shown significant flame retardant effects in polymers like polycarbonate (PC) and polybutylene terephthalate (B1205515) (PBT). researchgate.netresearchgate.net

Additionally, large, flexible molecules are often used as plasticizers to increase the flexibility and processability of rigid polymers like polyvinyl chloride (PVC). While phthalates are common plasticizers, there is interest in alternatives. researchgate.net The large, branched alkyl structure of this compound is similar to that of plasticizers like diisodecyl phthalate (B1215562) (DIDP) and dipropylheptyl phthalate (DPHP), suggesting it could function as a plasticizer, improving the processability and flexibility of PVC formulations. gst-chem.comflexvinylalliance.com Furthermore, phosphonate-based plasticizers can offer the dual benefit of improved flame retardancy. researchgate.neticm.edu.pl

Table 2: Flame Retardancy Effects of Phosphonate Additives in Polymers

| Polymer System | Phosphonate Additive/Moiety | Key Finding | Reference |

| Polycarbonate (PC) | Poly(sulfonyldiphenylene phenylphosphonate) (PSPPP) | 4.0 wt% PSPPP + 0.5 wt% synergist achieved UL-94 V-0 rating and LOI of 36.8. | researchgate.net |

| Low-Density Polyethylene (B3416737) (LDPE) | Phosphonate-functionalized PE (10 wt%) | Increased thermal stability and reduced heat release capacity compared to neat LDPE. | rsc.org |

| Polypropylene (PP) | Phosphonate-functionalized PP | Significantly improved thermal stability and fire resistance when blended with pristine PP. | acs.org |

This table shows results for various phosphonate structures to demonstrate their general effectiveness as flame retardants.

Development of Functional Polymeric Materials with Phosphonate Moieties

Instead of being used as a physical additive, the phosphonate group can be chemically incorporated into the polymer structure itself. rsc.org This creates a functional polymer with intrinsic properties that are permanent and not subject to leaching, as additives can be.

This can be achieved through several synthetic routes:

Copolymerization: Polymerizing a standard monomer (like ethylene (B1197577) or styrene) with a specially designed comonomer that already contains a phosphonate group. rsc.orgencyclopedia.pub

Post-Polymerization Modification: Synthesizing a polymer with a reactive side chain (e.g., a bromine group) and then chemically converting that group into a phosphonate. rsc.orgrsc.org

Ring-Opening Polymerization (ROP): Using cyclic phosphonate monomers to create polyphosphonates, which are polymers with a phosphorus-oxygen backbone. acs.orgmdpi.com

Polymers with covalently bound phosphonate side chains have been shown to exhibit enhanced thermal stability and flame retardancy even at low functionalization levels. rsc.orgacs.org This approach allows for the creation of high-performance materials where the functional properties are an integral part of the polymer's architecture, opening possibilities for recyclable and intrinsically flame-retardant composites. rsc.org

Lubricant and Tribological System Enhancements

The efficacy of lubricants is significantly improved by the inclusion of additives that enhance their ability to reduce friction and wear between moving surfaces. Organophosphorus compounds, including phosphonates, are well-established in this role.

This compound functions as a high-performance lubricant additive, primarily due to the chemical activity of the phosphonate group. When introduced into a base oil, these additives form a protective film on metal surfaces, a process critical under boundary lubrication conditions where direct metal-to-metal contact is likely. researchgate.netmytribos.org The long alkyl chains (isotridecyl) ensure good solubility of the additive in a variety of base oils, including mineral and synthetic oils like poly-alpha-olefins (PAO). mytribos.orgpsgraw.com

Research on dialkyl phosphonates, a class to which this compound belongs, shows that their effectiveness is linked to their ability to undergo tribochemical reactions at points of high contact pressure and temperature. dokumen.pubmdpi.com These reactions create a sacrificial, often polymeric, surface layer that prevents catastrophic wear and seizure of components. The stability and performance of these additives can be influenced by the nature of the base oil, with some studies suggesting that vegetable oils can enhance the performance of phosphorus-based additives more effectively than petroleum-based oils. researchgate.net

The table below summarizes typical tribological test results for a base oil with and without a generic long-chain phosphonate additive, illustrating the performance enhancement.

| Parameter | Base Oil (PAO) | Base Oil + Dialkyl Phosphonate Additive | Performance Improvement |

| Friction Coefficient | 0.12 | 0.08 | 33% reduction |

| Wear Scar Diameter (mm) | 0.55 | 0.35 | 36% reduction |

| Weld Load (N) | 1200 | 1800 | 50% increase |

| This table presents illustrative data synthesized from typical findings in tribological studies on phosphonate additives and is not specific to this compound. |

The primary contribution of this compound in lubricants is its function as an anti-wear (AW) and extreme pressure (EP) agent. wikipedia.orgresearchgate.net These two functions, while related, are distinct.

Anti-Wear (AW) Properties: Under moderate load conditions, the phosphonate additive adsorbs onto the metal surfaces. The localized heat generated by friction initiates a chemical reaction, forming a durable, protective film of iron phosphates and polyphosphates. mdpi.com This film has a lower shear strength than the base metal, allowing it to be worn away sacrificially, thereby protecting the underlying surfaces from adhesive wear. researchgate.netresearchgate.net Studies on various phosphonates have confirmed that the formation of these tribofilms is essential for their anti-wear action. mdpi.commdpi.com

Extreme Pressure (EP) Properties: Under high-load or high-speed conditions, where temperatures can flash to between 300-1000 °C, the anti-wear film can break down. wikipedia.org Extreme pressure additives are designed to react chemically with the metal surface under these severe conditions to form inorganic surface layers, such as iron phosphides or other complex salts. dokumen.pub These layers prevent the welding (seizure) of asperities on opposing surfaces. Dialkyl phosphites, which exist in tautomeric equilibrium with phosphonates, have been shown to exhibit significant extreme pressure properties. researchgate.net The presence of long alkyl chains in this compound contributes to the formation of a robust film that can withstand these demanding conditions.

Role in Surfactant and Emulsifier Systems

The molecular structure of this compound, combining a polar head group with large non-polar tails, gives it amphiphilic characteristics that are leveraged in surfactant and emulsifier applications.

An amphiphilic molecule possesses both a hydrophilic (water-attracting) and a lipophilic or hydrophobic (oil-attracting) part. numberanalytics.com In this compound, the phosphonate group (-PO(OH)₂) or its ester form acts as the polar, hydrophilic head, while the two long, branched isotridecyl hydrocarbon chains constitute the non-polar, lipophilic tails.

This dual nature drives the molecules to align themselves at interfaces, such as between oil and water, reducing the interfacial tension. When the concentration of an amphiphile in a solution (typically aqueous) reaches a certain point, known as the Critical Micelle Concentration (CMC), the molecules self-assemble into spherical or cylindrical aggregates called micelles. phospholipid-research-center.comresearchgate.net In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the aqueous environment. researchgate.net The formation of micelles is a key principle behind detergency and solubilization. researchgate.net

The specific properties of this compound as a surfactant, such as its CMC and the packing parameter (which determines the shape of the aggregate), are influenced by the large, branched structure of the alkyl chains and the nature of the phosphonate head group. phospholipid-research-center.com

| Property | Description | Relevance to this compound |

| Amphiphilicity | Molecule contains both hydrophilic and hydrophobic regions. | The phosphonate group is hydrophilic; the twin isotridecyl chains are hydrophobic. |

| Interfacial Activity | Tendency to adsorb at interfaces (e.g., oil/water). | Reduces surface and interfacial tension, enabling emulsification. |

| Micelle Formation | Self-assembly into colloidal clusters above a Critical Micelle Concentration (CMC). researchgate.net | Allows for the solubilization of oils and greasy soils within the micelle core. |

| Packing Parameter (P) | A geometric factor (P = V / (A * lc)) that predicts aggregate shape. phospholipid-research-center.com | The two bulky alkyl chains likely result in a larger packing parameter, potentially favoring the formation of vesicles or inverted micelles in certain systems. |